molecular formula C20H22N6O3S B2958328 ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate CAS No. 848896-91-3

ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate

Cat. No. B2958328
M. Wt: 426.5
InChI Key: NIWVYGPZMVIZER-UHFFFAOYSA-N
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Description

The compound contains a pyrazolo[3,4-d]pyrimidin-4-yl group, which is a type of heterocyclic compound. These compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidin-4-yl group, a sulfanyl group, and a piperazine-1-carboxylate group. The pyrazolo[3,4-d]pyrimidin-4-yl group can exist in two tautomeric forms: the 1H- and 2H-isomers .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific substituents and conditions. Pyrazolo[3,4-d]pyrimidines can undergo a variety of reactions, including substitutions and additions .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has shown the synthesis of heterocyclic compounds involving ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate derivatives. These compounds have been synthesized through various chemical reactions and have been tested for their biological activities, including antibacterial properties against both Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi. Some derivatives have shown excellent biocidal properties, highlighting their potential in developing new antimicrobial agents (Youssef et al., 2011).

Antituberculosis Activity

Another study focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues derived from ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate. These compounds were evaluated for their activity against Mycobacterium tuberculosis, showing promising results in inhibiting the GyrB ATPase of Mycobacterium smegmatis and the DNA gyrase of Mycobacterium tuberculosis. This indicates the potential of these compounds as novel Mycobacterium tuberculosis GyrB inhibitors, which could be beneficial in the development of new antituberculosis drugs (Jeankumar et al., 2013).

Anticancer Properties

Further research into the derivatives of ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate has also revealed their potential in anticancer applications. A study synthesized new derivatives and evaluated their antiproliferative activity against various human cancer cell lines. Some compounds exhibited significant activity, suggesting their potential as anticancer agents. This opens up avenues for further research into their mechanism of action and optimization for therapeutic applications (Mallesha et al., 2012).

Analytical Method Development

There has been development in analytical methods for related compounds, focusing on the determination of related substances in pharmaceutical agents. A study detailed the development and validation of an HPLC method for a novel anticonvulsant agent, showcasing the importance of analytical techniques in ensuring the purity and safety of pharmaceutical compounds. This highlights the role of ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate derivatives in pharmaceutical development and quality control (Severina et al., 2021).

properties

IUPAC Name

ethyl 4-[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-2-29-20(28)25-10-8-24(9-11-25)17(27)13-30-19-16-12-23-26(18(16)21-14-22-19)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWVYGPZMVIZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]piperazine-1-carboxylate

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